

Comparative Bioactivity Guide: N-Alkylated Pyroglutamic Acid Derivatives

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Compound of Interest

Compound Name: *1-Butyl-5-oxopyrrolidine-3-carboxylic acid*

CAS No.: 43094-86-6

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Executive Summary & Chemical Significance

Pyroglutamic acid (5-oxoproline) is a unique lactam derivative of glutamic acid that serves as a "privileged scaffold" in medicinal chemistry.[1] While the parent compound is a known nootropic and natural moisturizing factor (NMF), its N-alkylated derivatives exhibit a distinct shift in bioactivity profiles driven by the length of the alkyl chain attached to the lactam nitrogen.

This guide provides a comparative analysis of these derivatives, segmenting them by alkyl chain length (Short-Chain vs. Long-Chain) to highlight the transition from metabolic/enzymatic modulation to membrane-disrupting antimicrobial activity.

Key Structural Features[1][2]

- Lactam Ring: Provides conformational rigidity, enhancing receptor binding affinity.[1]
- Carboxylic Acid Moiety: Allows for hydrogen bonding or further esterification (prodrug design).[1]

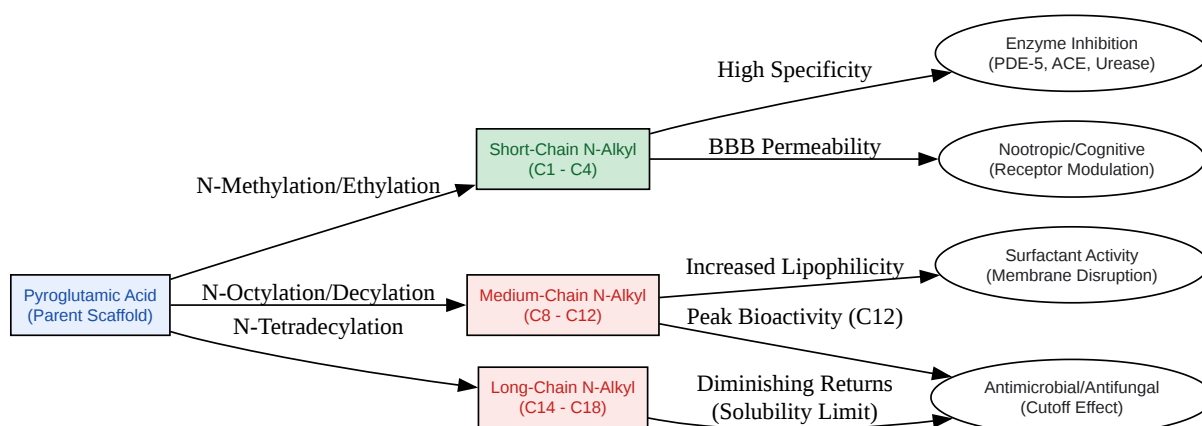
- N-Alkyl Substituent: The "tuning knob" for lipophilicity (LogP), controlling blood-brain barrier (BBB) permeation and membrane intercalation.

Structure-Activity Relationship (SAR) Analysis

The bioactivity of N-alkylated pyroglutamic acid derivatives follows a non-linear trajectory based on the carbon chain length (

) at the Nitrogen position.

SAR Visualization: Chain Length vs. Bioactivity



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Figure 1: Structure-Activity Relationship (SAR) flow demonstrating the shift from enzymatic inhibition to antimicrobial surfactant properties as N-alkyl chain length increases.

Comparative Bioactivity Data[3][4][5][6][7]

Enzyme Inhibition (Short-Chain & Parent)

Short-chain derivatives and the parent compound function primarily as competitive inhibitors for specific metalloenzymes and phosphodiesterases. The rigid lactam ring mimics the transition state of peptide hydrolysis.

Target Enzyme	Compound	IC50 / Activity	Mechanism	Reference
PDE-5	L-Pyroglutamic Acid	5.23 μ M	Competitive inhibition (vs. Sildenafil 7.14 μ M)	[1]
ACE	L-Pyroglutamic Acid	98.2% Inhibition (20 μ g/mL)	Zinc metalloprotease binding	[1]
Urease	L-Pyroglutamic Acid	1.8 μ M	Nickel active site chelation	[1]

Insight: The parent compound actually outperforms standard inhibitors in specific assays (e.g., lower IC50 than Sildenafil for PDE-5 in vitro).[1] N-methylation (N-methyl-5-oxoproline) retains this activity but significantly improves oral bioavailability and BBB penetration due to reduced hydrogen bond donation potential.

Antimicrobial & Antifungal Activity (Medium/Long-Chain)

As the N-alkyl chain elongates to C10–C14, the molecule acquires amphiphilic surfactant properties. These derivatives act by disrupting microbial cell membranes.[1]

- The Cutoff Effect: Bioactivity does not increase indefinitely. It peaks around C12–C14 (Dodecyl/Tetradecyl) and drops for C16+ due to poor aqueous solubility and micelle formation (CMC) trapping the active monomer.[1]

Derivative Class	Target Organism	Effective Conc.[1][2][3][4] (EC50/MIC)	Comparative Potency	Reference
L-Pyroglutamic Acid Esters (C12-like)	Phytophthora infestans	1.21 - 1.44 $\mu\text{g/mL}$	7x more potent than Azoxystrobin	[2]
N-Dodecyl Derivatives	Staphylococcus aureus	~60 μM (MIC)	Comparable to Benzalkonium Chloride	[3]
N-Decyl Derivatives	Candida albicans	Moderate	Lower than C12 derivatives	[3]

Experimental Note: For antimicrobial applications, N-alkyl esters of pyroglutamic acid (where the alkyl group is on the carboxyl) are often compared with N-alkyl lactams (where the alkyl is on the nitrogen). The N-alkyl lactams (N-substituted) are generally more stable to hydrolysis than the esters.

Experimental Protocols

Synthesis of N-Alkylated Pyroglutamic Acid

Objective: Selective N-alkylation without over-alkylation of the carboxyl group.

Protocol:

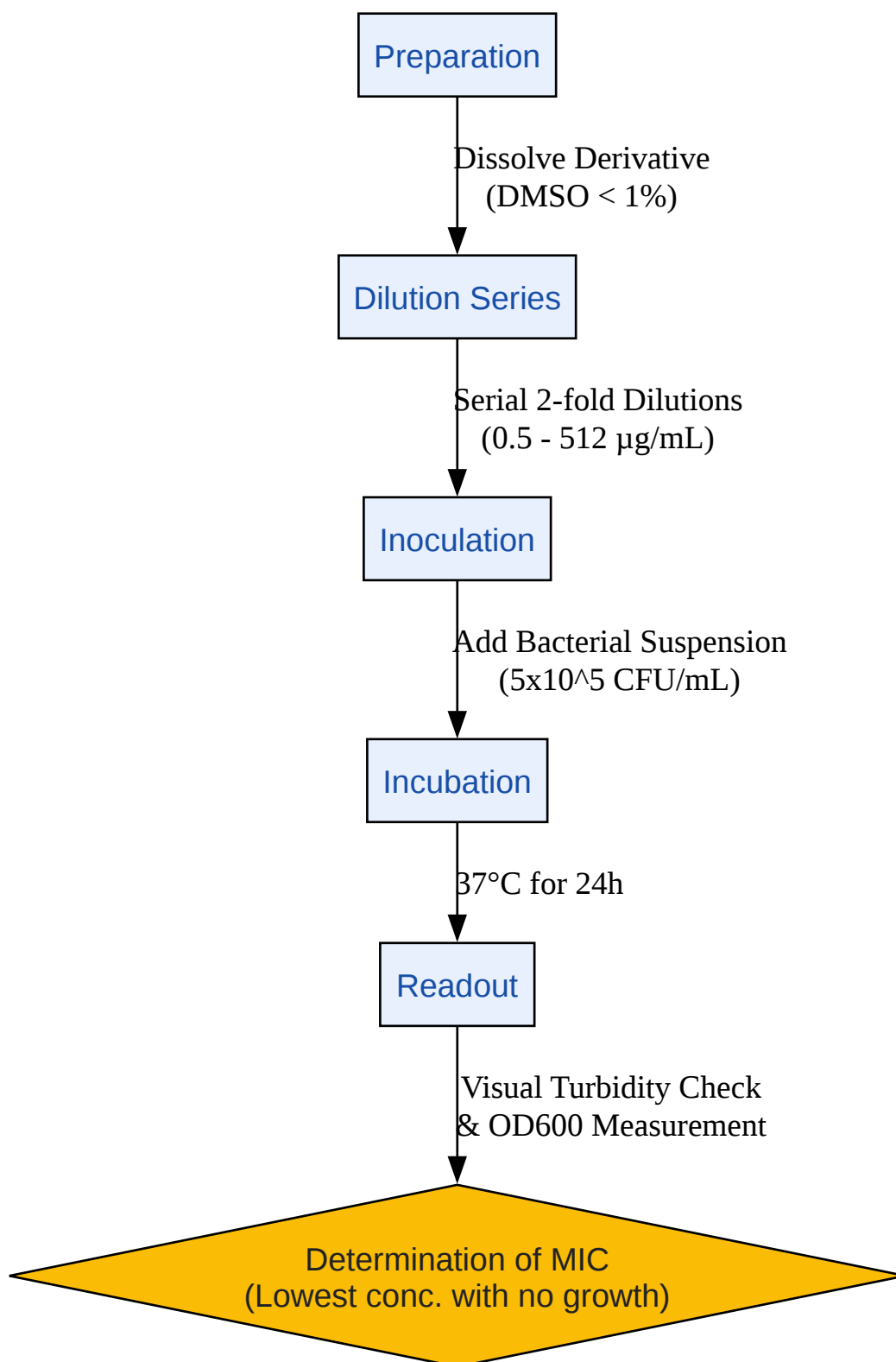
- Starting Material: L-Pyroglutamic acid ethyl ester (Protection of COOH is critical).[1]
- Deprotonation: Dissolve ester in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 1.1 eq) slowly under Argon.
- Alkylation: Add Alkyl Halide (e.g., Methyl Iodide for short chain, 1-Bromododecane for long chain) dropwise.[1]
- Reaction: Stir at Room Temperature (RT) for 3-12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).[1]

- Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using LiOH in THF/Water, then acidify to pH 2.
- Purification: Column chromatography (Silica gel).

Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) for N-alkyl derivatives.

Workflow Visualization:



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Figure 2: Standardized workflow for evaluating the antimicrobial efficacy of N-alkylated derivatives.

Safety & Toxicity Profile

While pyroglutamic acid is an endogenous metabolite (Gamma-glutamyl cycle), its accumulation or the administration of specific derivatives carries risks.[1]

- Metabolic Acidosis (5-Oxoprolinuria):
 - Mechanism:[1][5][6] Accumulation of 5-oxoproline overwhelms 5-oxoprolinase, leading to high anion gap metabolic acidosis.[1]
 - Relevance: High doses of parent or short-chain derivatives (used as nootropics) should be monitored in patients with glutathione deficiency or those taking acetaminophen (which depletes glutathione) [4].[1]
- Cytotoxicity (Long-Chain):
 - C12+ derivatives act as surfactants.[1] While effective against bacteria, they show cytotoxicity toward mammalian cells (e.g., erythrocytes, Caco-2 cells) at concentrations slightly above their MIC.[1]
 - Therapeutic Index: The "sweet spot" is often the C12 derivative, which maximizes bacterial killing while maintaining acceptable hemolytic activity [3].[1]

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